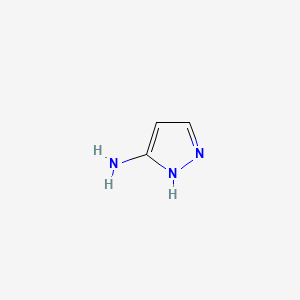

3-Aminopyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Chemical and Biological Sciences

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a structural motif of immense importance in the fields of chemical and biological sciences. royal-chem.comwisdomlib.orgajptonline.com First synthesized in 1889 by Buchner, pyrazole and its derivatives have become indispensable tools in medicinal chemistry, agrochemicals, and materials science. globalresearchonline.net Their widespread applicability stems from their diverse chemical reactivity and broad spectrum of biological activities. globalresearchonline.netacademicstrive.com

In the realm of medicine, pyrazole derivatives have been incorporated into a multitude of drugs demonstrating anti-inflammatory, anticancer, antimicrobial, antiviral, and anticonvulsant properties, among others. royal-chem.comacademicstrive.comresearchgate.net The well-known anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil both feature a pyrazole core, highlighting the scaffold's therapeutic relevance. royal-chem.comsphinxsai.com Beyond pharmaceuticals, pyrazole derivatives are crucial in agriculture as effective pesticides and herbicides. royal-chem.combiosynce.com Furthermore, their unique electronic and photophysical properties have led to their use in the development of dyes, fluorescent agents, and advanced materials like conductive polymers and materials for solar energy conversion. royal-chem.comglobalresearchonline.netnih.gov

Overview of Aminopyrazole Isomers and their Distinctive Features

The introduction of an amino (-NH2) group to the pyrazole ring gives rise to aminopyrazole isomers, namely 3-aminopyrazole (B16455), 4-aminopyrazole, and 5-aminopyrazole. mdpi.com These isomers are structurally distinct based on the position of the amino substituent on the pyrazole ring, which in turn influences their chemical and physical properties, as well as their biological activities. solubilityofthings.com

Table 1: Comparison of Aminopyrazole Isomers

| Feature | This compound | 4-Aminopyrazole | 5-Aminopyrazole |

|---|---|---|---|

| Structure | Amino group at C3 | Amino group at C4 | Amino group at C5 |

| Tautomerism | Exists in tautomeric equilibrium with 5-aminopyrazole | Does not exhibit the same ring tautomerism | Exists in tautomeric equilibrium with this compound |

| Primary Biological Activities | Anticancer, anti-inflammatory, anti-infective mdpi.com | Anticonvulsant mdpi.com | Kinase inhibition, anticancer, antibacterial mdpi.com |

Specific Focus on this compound (1H-pyrazol-5-amine) as a Key Building Block

Among the aminopyrazole isomers, this compound (which, due to tautomerism, is often synonymous with 5-aminopyrazole and is also known as 1H-pyrazol-5-amine) stands out as a particularly valuable and versatile building block in organic synthesis. cymitquimica.comlookchem.com Its utility lies in the presence of multiple reactive sites: the two ring nitrogen atoms, the exocyclic amino group, and the carbon at the 4-position. encyclopedia.pub This polyfunctionality allows it to participate in a wide range of chemical transformations, serving as a precursor for the synthesis of a vast number of more complex heterocyclic compounds. lookchem.comresearchgate.net

Specifically, this compound is a crucial intermediate in the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. encyclopedia.pubbeilstein-journals.org These fused rings are of significant interest due to their diverse pharmacological activities. researchgate.net The reactivity of this compound allows chemists to construct these elaborate molecular architectures with a degree of control, making it an essential tool in drug discovery and development. researchgate.netchemimpex.com Its role as a foundational element in the creation of novel compounds with potential therapeutic applications underscores its importance in medicinal chemistry. cymitquimica.comchemimpex.com

Historical Context and Evolution of Research on this compound

The history of pyrazole chemistry dates back to the late 19th century, with Ludwig Knorr's synthesis of a pyrazole derivative in 1883. ijrpr.comwikipedia.org The first synthesis of the parent pyrazole molecule was achieved by Buchner in 1889. globalresearchonline.net The synthesis of 3-aminopyrazoles is typically achieved through the condensation of β-ketonitriles or α,β-unsaturated nitriles with hydrazine (B178648). chim.it

Early research on aminopyrazoles was largely focused on understanding their fundamental chemical properties and reactivity. Over time, the focus has shifted towards harnessing their synthetic versatility. arkat-usa.orgresearchgate.net The realization of the broad biological potential of pyrazole-containing compounds spurred intensive investigation into aminopyrazoles as key synthetic intermediates. wisdomlib.org In recent decades, research has increasingly centered on the development of novel therapeutic agents derived from this compound. For example, studies have explored this compound derivatives as potent inhibitors of cyclin-dependent kinases (CDKs) for anticancer therapy and as AXL kinase inhibitors. acs.orgresearchgate.netacs.org The ongoing exploration of this compound and its derivatives continues to yield new discoveries and applications, solidifying its status as a compound of enduring scientific interest. dndi.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVRJMXHNUAPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Record name | 3-amino-1H-pyrazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171229 | |

| Record name | Pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-80-0 | |

| Record name | 1H-Pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazol-3-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1820-80-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Aminopyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTB7URA7K8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Aminopyrazole and Its Derivatives

Classical and Conventional Synthetic Routes

The condensation of hydrazine (B178648) and its derivatives with 1,3-dielectrophilic compounds, where one of the electrophilic groups is a nitrile, represents a fundamental and widely employed strategy for constructing the 3-aminopyrazole (B16455) ring system. chim.it This approach encompasses reactions with β-ketonitriles and α,β-unsaturated nitriles.

One of the most common methods for synthesizing 3(5)-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine. chim.ittandfonline.com The reaction mechanism initiates with a nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. chim.it This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole (B372694) ring. chim.it

The reaction conditions for this condensation can be varied. For instance, an efficient synthesis has been reported using a catalytic amount of p-toluenesulfonic acid in polyethylene (B3416737) glycol-400 (PEG-400) as a recyclable reaction medium, affording excellent yields of 3-amino-1H-pyrazoles. tandfonline.com This method offers advantages such as shorter reaction times and improved yields compared to procedures that may suffer from incomplete conversion or tedious work-up. tandfonline.com

A study by Liu and colleagues demonstrated a quasi-three-component reaction of β-ketonitriles and aryl sulfonyl hydrazides in the presence of N-iodosuccinimide (NIS) in refluxing ethanol (B145695) to produce 3-aryl-4-(arylthio)-1H-pyrazol-5-amine derivatives. rsc.org The mechanism involves a sequence of cyclization, sulfonylation, and removal of the aryl sulfonyl group. rsc.org

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) |

| β-Ketonitriles, Hydrazines | p-Toluene sulphonic acid | PEG-400 | - | 3-Amino-1H-pyrazoles | Excellent |

| β-Ketonitriles, Aryl sulfonyl hydrazides | NIS | Ethanol | Reflux | 3-Aryl-4-(arylthio)-1H-pyrazol-5-amine derivatives | - |

Another major route for the synthesis of 3(5)-aminopyrazoles is the condensation of α,β-unsaturated nitriles with hydrazines. arkat-usa.orgchim.it The presence of a leaving group on the β-position of the α,β-unsaturated nitrile is crucial for the formation of the aromatic pyrazole ring. chim.it

For example, the condensation of various α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazine hydrate (B1144303) leads to the formation of N-unsubstituted 3(5)-aminopyrazoles. chim.it The reaction of 2-chloroacrylonitrile (B132963) with methylhydrazine, assisted by microwave irradiation, has been reported to exclusively yield the this compound regioisomer in high yield. chim.it Similarly, the reaction between 2,3-dichloropropionitrile (B1359809) and hydrazine hydrate in the presence of potassium carbonate yields this compound. google.com

The regioselectivity of the reaction can be influenced by the reaction conditions and the steric hindrance of the substituents on the hydrazine. For instance, Bagley et al. developed regiodivergent conditions for the condensation of 3-methoxyacrylonitrile (B2492134) and phenylhydrazine (B124118). chim.it Using acetic acid in toluene (B28343) under microwave activation favored the formation of the 5-aminopyrazole isomer, whereas using sodium ethoxide in ethanol led to the this compound isomer. chim.it

| α,β-Unsaturated Nitrile | Hydrazine | Conditions | Product | Yield (%) |

| 2-Chloroacrylonitrile | Methylhydrazine | Microwave | This compound regioisomer | High |

| 2,3-Dichloropropionitrile | Hydrazine hydrate | K2CO3, Water | This compound | 70% |

| 3-Methoxyacrylonitrile | Phenylhydrazine | AcOH, Toluene, MW | 5-Aminopyrazole isomer | 90% |

| 3-Methoxyacrylonitrile | Phenylhydrazine | EtONa, EtOH, MW | This compound isomer | 85% |

3(5)-Aminopyrazole can be prepared through the Curtius degradation of pyrazole-3(5)-carboxylic acid hydrazide. orgsyn.orgchempedia.info This method has been noted in the literature as a viable, albeit less common, route to obtaining the target compound. orgsyn.org The process involves the conversion of a carboxylic acid hydrazide to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the amine. This synthetic pathway was also used to prepare 5-amino-3-methylpyrazole from ethyl 3-methylpyrazole-5-carboxylate via the corresponding hydrazide. Similarly, 3-amino-1-phenylpyrazole was synthesized via the Curtius degradation of 1-phenylpyrazole-3-carboxyhydrazide. rsc.org

Another documented synthesis of 3(5)-aminopyrazole involves the saponification and subsequent decarboxylation of ethyl this compound-4-carboxylate. orgsyn.orgorgsyn.org This starting material can be obtained from the reaction of ethyl ethoxymethylenecyanoacetate and hydrazine. orgsyn.org A similar sequence involving saponification and heat-promoted decarboxylation was used to prepare aminopyrazole 5 from the corresponding amino-ester pyrazole 4. acs.org

3(5)-Aminopyrazoles can also be synthesized from heterocyclic precursors like isoxazoles and isothiazoles. chim.it Isoxazoles can be considered synthetic equivalents of β-ketonitriles. mdpi.com

The synthesis from isoxazoles can proceed via a one-step or a two-step procedure. In the one-step process, the isoxazole (B147169) is treated with hydrazine in a solvent like DMSO at elevated temperatures (e.g., 90 °C), leading to a ring-opening/ring-closing sequence to form the 3(5)-aminopyrazole in good yields (74-92%). chim.it The two-step procedure first involves deprotonation of the isoxazole to form a β-ketonitrile intermediate, which is then reacted with hydrazine to afford the aminopyrazole. chim.it

The conversion of isothiazoles into aminopyrazoles has also been reported. thieme-connect.com For example, when an isothiazole (B42339) with a leaving group at the 3-position is reacted, it can be converted into an aminopyrazole. thieme-connect.com

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| Isoxazoles | Hydrazine | DMSO, 90 °C | 3(5)-Aminopyrazoles | 74-92% |

Reaction of β-Ketonitriles with Hydrazines

Reduction of Nitro or Carboxyl Groups on the Pyrazole Ring

A common and traditional method for the synthesis of this compound involves the introduction of a nitro or carboxyl group at the 3-position of the pyrazole ring, followed by a reduction step. tandfonline.comresearchgate.net This two-step process provides a reliable route to the target amino group.

The reduction of a nitro group on the pyrazole ring to an amino group is a well-established transformation. researchgate.netresearchgate.net This can be achieved using various reducing agents. For instance, catalytic hydrogenation is a frequently employed method. beilstein-journals.org The choice of catalyst and reaction conditions can be optimized to ensure high yields and selectivity. researchgate.net Similarly, the reduction of a carboxyl group or its derivatives (like esters) to an amino group, often via a Curtius, Hofmann, or a related rearrangement, represents another pathway, although it is generally more complex than the reduction of a nitro group. tandfonline.com

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and atom-economical methods for the synthesis of this compound derivatives. benthamscience.com These advanced approaches often involve multicomponent reactions, microwave assistance, and the use of green catalysts and solvents. benthamscience.comresearchgate.net

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, which minimizes waste and simplifies purification processes. tandfonline.comresearchgate.net Several MCRs have been developed for the synthesis of this compound derivatives. tandfonline.comrsc.org

1,4-Diazabicyclo[2.2.2]octane (DABCO) has been utilized as an efficient catalyst for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles in aqueous media. colab.wsresearchgate.netresearchgate.net This reaction typically involves the condensation of an aldehyde, malononitrile (B47326), and a hydrazine derivative. colab.wsresearchgate.net The use of water as a solvent makes this method environmentally benign. colab.wsmdpi.com The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization to afford the pyrazole product. colab.wsresearchgate.net

Table 1: Examples of DABCO-Catalyzed Synthesis of Aminopyrazole Derivatives

| Aldehyde | Hydrazine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Phenylhydrazine | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 94 | researchgate.net |

| 4-Chlorobenzaldehyde | Phenylhydrazine | 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 92 | researchgate.net |

| 4-Methoxybenzaldehyde | Phenylhydrazine | 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 91 | researchgate.net |

Potassium phthalimide (B116566) (PPI) serves as an inexpensive, commercially available, and recyclable basic organocatalyst for the one-pot, three-component synthesis of 5-aminopyrazole-4-carbonitriles. researchgate.netclockss.org This reaction brings together aldehydes, phenylhydrazine, and malononitrile in a mixture of ethanol and water at a moderate temperature. researchgate.netclockss.org The use of PPI as a catalyst offers several advantages, including mild reaction conditions, high atom economy, and ease of work-up. clockss.orgresearchgate.net The catalyst can be recovered and reused multiple times without a significant loss of activity. clockss.orgresearchgate.net

Table 2: Potassium Phthalimide-Catalyzed Synthesis of 5-Aminopyrazole-4-carbonitriles

| Aldehyde | Phenylhydrazine | Malononitrile | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylhydrazine | Malononitrile | EtOH:H2O | 96 | clockss.org |

| 4-Methylbenzaldehyde | Phenylhydrazine | Malononitrile | EtOH:H2O | 95 | clockss.org |

| 4-Chlorobenzaldehyde | Phenylhydrazine | Malononitrile | EtOH:H2O | 98 | clockss.org |

Molecular iodine has proven to be an effective mediator for the three-component synthesis of polysubstituted this compound derivatives. tandfonline.comresearchgate.nettandfonline.com This method typically involves the reaction of hydrazine hydrate, isothiocyanates, and 1,3-dicarbonyl compounds in ethanol. tandfonline.comresearchgate.net The reaction is thought to proceed through the initial formation of a thiosemicarbazide (B42300) from hydrazine and isothiocyanate, which then condenses with the 1,3-dicarbonyl compound. tandfonline.com An iodine-mediated cyclization follows, leading to the final pyrazole product. tandfonline.comresearchgate.net This approach is notable for being a metal-free catalytic process. tandfonline.com

Table 3: Iodine-Mediated Synthesis of this compound Derivatives

| Hydrazine Hydrate | Isothiocyanate | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazine hydrate | Phenyl isothiocyanate | Ethyl acetoacetate | Ethyl 5-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate | 92 | tandfonline.com |

| Hydrazine hydrate | 4-Chlorophenyl isothiocyanate | Ethyl acetoacetate | Ethyl 3-((4-chlorophenyl)amino)-5-methyl-1H-pyrazole-4-carboxylate | 90 | tandfonline.com |

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can significantly reduce reaction times, improve yields, and enhance selectivity. benthamscience.combeilstein-journals.orgdergipark.org.tr The application of microwave irradiation has been successfully employed in the synthesis of this compound and its derivatives. researchgate.netchim.it For example, the condensation of 3-methoxyacrylonitrile with phenylhydrazine under microwave irradiation in the presence of sodium ethoxide in ethanol leads to the formation of a this compound derivative in high yield. chim.it Microwave-assisted methods have also been developed for the synthesis of various fused pyrazole systems starting from aminopyrazoles. researchgate.netbeilstein-journals.org These rapid and efficient protocols are well-suited for the generation of compound libraries for drug discovery. researchgate.netresearchgate.net

Potassium Phthalimide-Catalyzed Three-Component Reaction

Ultrasound Irradiation in Aqueous-Alcohol Media

Ultrasound-assisted synthesis has emerged as an environmentally benign and efficient method for preparing various heterocyclic compounds, including derivatives of this compound. heteroletters.orgbme.huresearchgate.net This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. heteroletters.orgresearchgate.netresearchgate.net

A notable application of this methodology is in the synthesis of pyrazolo[1,5-a]pyrimidines. In one approach, 3-aminopyrazoles are reacted with formylated active proton compounds in an aqueous ethanol medium. eurjchem.com The use of a mild acid catalyst, such as KHSO4, in conjunction with ultrasound irradiation facilitates the reaction. heteroletters.orgbme.hu For instance, the reaction of 3-amino-1H-pyrazole with a formylated active proton compound in an ethanol-water mixture under ultrasonic irradiation can lead to the formation of the corresponding pyrazolo[1,5-a]pyrimidine (B1248293). A precipitate of the product can start to appear within 30-60 seconds, with the reaction reaching completion in 5-20 minutes. heteroletters.org

Similarly, the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones has been achieved by reacting this compound derivatives with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, or ethyl propiolate. bme.hu The reaction is conducted in an aqueous-alcohol medium with KHSO4 as a catalyst under ultrasound irradiation, proving to be an effective green synthetic strategy. bme.hu

The regioselective synthesis of pyrazolo[3,4-b]pyridines has also been accomplished through a multicomponent reaction of 3-amino-5-methylpyrazole, various arenealdehydes, and malononitrile in ethanol under ultrasound irradiation at 60 °C. researchgate.net This catalyst-free approach provides good yields in short reaction times (8–10 minutes). researchgate.net

These examples highlight the utility of ultrasound irradiation in aqueous-alcohol media as a green and efficient tool for the synthesis of various fused heterocyclic systems derived from this compound.

Regioselectivity in this compound Synthesis

The synthesis of 3-aminopyrazoles, particularly when using monosubstituted hydrazines, presents a significant challenge regarding regioselectivity, as the reaction can yield either 3-amino- or 5-aminopyrazole isomers. chim.itthieme-connect.com The control of this regioselectivity is crucial for accessing specific isomers required for various applications.

Factors Influencing Regiomeric Outcomes

Several factors have been identified that influence the regiomeric outcome of the condensation reaction between a β-ketonitrile or an α,β-unsaturated nitrile and a monosubstituted hydrazine. chim.itresearchgate.net These include the reaction conditions (kinetic vs. thermodynamic control), the nature of the substituents on both reactants, and the solvent and catalyst used. chim.itthieme-connect.comjapsonline.com

Kinetic vs. Thermodynamic Control: The reaction conditions play a pivotal role in determining the final product. thieme-connect.com For instance, in the condensation of alkoxyacrylonitriles with monosubstituted hydrazines, basic conditions at low temperatures (e.g., 0 °C) favor kinetic control, leading to the formation of the this compound isomer. thieme-connect.com Under these conditions, the initial Michael addition of the hydrazine is followed by a rapid cyclization that "traps" the 3-substituted product. thieme-connect.com Conversely, neutral conditions at elevated temperatures (e.g., 70 °C) favor thermodynamic control, allowing for the equilibration of the Michael adducts and resulting in the more stable 5-aminopyrazole isomer. thieme-connect.com

Influence of Substituents: The steric and electronic properties of the substituents on the hydrazine and the nitrile precursor also impact regioselectivity. An increase in the steric hindrance of the substituent on the hydrazine tends to favor the formation of the 5-aminopyrazole regioisomer. chim.it Similarly, electron-poor hydrazines, such as phenylhydrazine, are biased towards yielding 5-substituted pyrazoles. thieme-connect.com

Reaction Media and Catalysts: The choice of solvent and catalyst can direct the reaction towards a specific isomer. For example, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine under microwave irradiation, the use of acetic acid in toluene leads to the 5-aminopyrazole, while sodium ethoxide in ethanol yields the this compound. chim.it It is worth noting that microwave activation was found to reduce the reaction time significantly without affecting the regiochemical outcome. chim.it

Spectroscopic Techniques for Regio-Structure Elucidation (e.g., NMR, X-ray Crystallography)

The unambiguous determination of the regio-structure of synthesized aminopyrazoles is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques employed for this purpose. mdpi.commdpi.combenthamopen.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between 3-amino and 5-aminopyrazole isomers. mdpi.combibliomed.org In ¹³C NMR spectra, the chemical shifts of the C3 and C5 carbons are particularly informative. mdpi.comnih.gov For N-unsubstituted pyrazoles in solution, broad signals for C3 and C5 may be observed due to tautomeric equilibrium. mdpi.comnih.gov However, specific substitution patterns can lead to distinct chemical shifts that allow for structural assignment. mdpi.com For instance, in the characterization of pyrazolo[1,5-a]pyrimidines, a sharp singlet in the ¹H NMR spectrum corresponding to the proton at position 3 of the pyrazole ring can confirm the reaction pathway and rule out the formation of isomeric products. benthamopen.com Nuclear Overhauser Effect (NOE) difference experiments can also be utilized to ascertain the regioselectivity of addition or condensation reactions. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including the precise positions of all atoms and the connectivity within the molecule. mdpi.combenthamopen.com This technique is often used to confirm the structures of novel compounds or to resolve ambiguities that may arise from spectroscopic data alone. beilstein-journals.orgeurjchem.com For example, the structure of a pyrazolo[1,5-a]quinazoline was unequivocally determined by X-ray diffraction, confirming the regioselectivity of the synthesis. benthamopen.com Similarly, the regioselectivity in the synthesis of a substituted pyrazolo[1,5-a]pyrimidine was ascertained through X-ray crystallography of a model compound. eurjchem.com

Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict the relative stabilities of the different tautomers and to support the experimental findings from NMR and X-ray crystallography. mdpi.commdpi.com These computational studies can provide insights into the prevalence of the 3-amino versus the 5-amino tautomer in the gas phase and in solution. mdpi.commdpi.com

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems. Derivatization can occur at the nitrogen atoms of the pyrazole ring or at the C-H bonds.

Functionalization at Nitrogen Atoms (N-arylation)

N-arylation of the this compound core is a significant transformation that can be achieved with regiocontrol using transition metal catalysis. chim.itcore.ac.uk Both palladium and copper-based catalyst systems have been successfully employed for this purpose, often exhibiting complementary selectivity. core.ac.uknih.gov

Palladium-Catalyzed N-arylation: Palladium catalysts have been shown to selectively arylate the primary amino group of 3-aminopyrazoles. nih.gov For instance, the coupling of 3-amino-5-alkylpyrazoles with aryl halides can be achieved with high efficiency using low catalyst loadings (0.2–0.5 mol%). nih.gov However, some reported methods required higher catalyst loadings (5 mol% Pd) and the use of a strong base like sodium tert-butoxide. core.ac.uknih.gov

Copper-Catalyzed N-arylation: Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a complementary approach. Seminal work has shown that for unbiased aminopyrazoles, copper catalysis typically results in the arylation of the endocyclic nitrogen atoms. chim.it This methodology has been extended to the intramolecular N-arylation of 5-aminopyrazoles to synthesize pyrazolo[3,4-b]indoles. rsc.org Furthermore, a tandem Ullmann/Chan-Evans-Lam sequence, assisted by a switch in the copper oxidation state (CuI/CuII), has been developed for the selective N1,N3-diarylation of this compound in a one-pot, three-component reaction. researchgate.net This highlights the versatility of copper catalysis in achieving specific arylation patterns.

The choice of the metal catalyst is therefore crucial for directing the arylation to either the exocyclic amino group or the endocyclic nitrogen atom, allowing for the synthesis of a diverse range of N-arylated aminopyrazole derivatives. core.ac.uknih.gov

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic cores, including this compound. yale.edu This approach avoids the need for pre-functionalized starting materials, streamlining synthetic pathways.

Rhodium(III)-catalyzed C-H activation has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govacs.org This is achieved through a three-component coupling reaction involving a this compound, an aldehyde, and a sulfoxonium ylide. nih.govacs.org The reaction proceeds via the in-situ formation of an N-azolo imine from the aminopyrazole and the aldehyde. Subsequent Rh(III)-catalyzed imidoyl C-H activation and annulation with the sulfoxonium ylide, which acts as a carbene equivalent, affords the desired pyrazolo[1,5-a]pyrimidine. nih.govacs.org This method is compatible with a range of aldehydes and sulfoxonium ylides, providing access to a diverse library of substituted pyrazolo[1,5-a]pyrimidines. acs.org

Another example of C-H functionalization involves the aza-Friedel-Crafts reaction. A chiral phosphoric acid has been used to catalyze the reaction between a 5-aminopyrazole and a 3H-indol-3-one, functionalizing the C3 position of the indole (B1671886) ring. beilstein-journals.org The amino group on the pyrazole plays a crucial role in the reaction's stereoselectivity through hydrogen bonding interactions with the catalyst. beilstein-journals.org

These examples demonstrate the potential of C-H functionalization methodologies to directly elaborate the this compound scaffold and construct complex fused heterocyclic systems.

Synthesis of Schiff Bases from 3-Aminopyrazoles

The synthesis of Schiff bases from 3-aminopyrazoles is a well-established chemical transformation, typically achieved through the condensation reaction between a this compound and an aldehyde or ketone. afjbs.comijpsonline.com This reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may be conducted at room temperature or under reflux conditions. afjbs.comijpsonline.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). afjbs.com

A general procedure involves dissolving the this compound and the carbonyl compound in a solvent, often in a 1:1 or 2:1 molar ratio of amine to aldehyde, and stirring the mixture for a period ranging from a few hours to a full day. afjbs.comijpsonline.com In some syntheses, the pH is adjusted to a weakly acidic range (pH 4-5) to facilitate the reaction. afjbs.com The resulting Schiff base product, often a solid, can then be isolated by filtration and purified by recrystallization from a solvent like ethanol. afjbs.com

The versatility of this method allows for the synthesis of a wide array of Schiff bases by varying the substituents on both the this compound ring and the aromatic aldehyde. For instance, various substituted benzaldehydes, such as 3-methoxybenzaldehyde, 4-chlorobenzaldehyde, 3-chlorobenzaldehyde, and 3,4-dimethoxybenzaldehyde, have been successfully reacted with this compound to yield the corresponding N-benzylidene-1H-pyrazol-3-amine derivatives. afjbs.com Similarly, dialdehydes like 2,6-pyridinedicarbaldehyde can be used to synthesize bis(imino)pyridine compounds. ijpsonline.com The structure of these synthesized Schiff bases is routinely confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and FT-IR, as well as mass spectrometry. ijpsonline.comnih.gov

Table 1: Examples of Schiff Bases Derived from 3-Aminopyrazoles

| This compound Derivative | Aldehyde/Ketone | Resulting Schiff Base | Reference |

|---|---|---|---|

| This compound | 3-Methoxybenzaldehyde | N-(3-methoxybenzylidene)-1H-pyrazol-3-amine | afjbs.com |

| This compound | 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-1H-pyrazol-3-amine | afjbs.com |

| This compound | 3-Chlorobenzaldehyde | N-(3-chlorobenzylidene)-1H-pyrazol-3-amine | afjbs.com |

| This compound | 3,4-Dimethoxybenzaldehyde | N-(3,4-dimethoxybenzylidene)-1H-pyrazol-3-amine | afjbs.com |

| This compound | 2,6-Pyridinedicarbaldehyde | 2,6-Bis(pyrazolyl-1H-iminomethyl)pyridine | ijpsonline.com |

| 5-Amino-3-(4-methoxyphenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | Benzaldehyde | 5-(Benzylideneamino)-3-(4-methoxyphenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide | nih.gov |

Cyclocondensation to Fused Pyrazole Derivatives

3-Aminopyrazoles are crucial building blocks for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it These reactions involve the cyclocondensation of a this compound, which acts as a 1,3-bis-nucleophile, with a 1,3-bis-electrophilic reagent. chim.itmdpi.com

The synthesis of pyrazolo[1,5-a]pyrimidines is commonly achieved by reacting 3-aminopyrazoles with various 1,3-dicarbonyl compounds, β-enaminones, β-ketonitriles, or α,β-unsaturated ketones. mdpi.comresearchgate.netacs.org For example, the reaction of this compound with 1,3-diketones is a general route to the pyrazolo[1,5-a]pyrimidine core. cdnsciencepub.com The reaction conditions can vary, from conventional heating or refluxing in solvents like ethanol or acetic acid to using catalysts such as potassium bisulfate (KHSO₄) in aqueous media. researchgate.netcdnsciencepub.com A notable method involves the reaction of 3-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters in ethanol, which proceeds with high regioselectivity. thieme-connect.com Another approach utilizes the cyclocondensation of this compound with α-oxoketene dithioacetals, which also affords pyrazolo[1,5-a]pyrimidines regioselectively. capes.gov.br

Similarly, the pyrazolo[3,4-b]pyridine scaffold can be constructed through the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. researchgate.net A common strategy involves reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds in glacial acetic acid. mdpi.com Three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like a ketone) are also employed to build the pyrazolo[3,4-b]pyridine system. mdpi.combeilstein-journals.org The regioselectivity of these reactions can be influenced by the nature of the reactants and the reaction conditions. For instance, the reaction of 5-aminopyrazoles with β-halovinyl aldehydes under Heck conditions can lead to either 4- or 6-substituted pyrazolo[3,4-b]pyridines depending on the reaction pathway. beilstein-journals.org

Table 2: Examples of Fused Pyrazoles from 3-Aminopyrazoles

| This compound Derivative | Reagent | Fused Product | Reference |

|---|---|---|---|

| This compound | Acetylacetone (B45752) | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine | chim.it |

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | Formylated active proton compounds | Substituted Pyrazolo[1,5-a]pyrimidines | researchgate.net |

| This compound | β,γ-Unsaturated γ-alkoxy-α-keto esters | Substituted Pyrazolo[1,5-a]pyrimidines | thieme-connect.com |

| This compound | α-Oxoketene dithioacetals | 5-Methylthio-6,7-substituted pyrazolo[1,5-a]pyrimidines | capes.gov.br |

| 1-Phenyl-3-methyl-5-aminopyrazole | 1,3-Diketones | N-Phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Aminopyrazoles | β-Halovinyl aldehydes | 4- or 6-substituted pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| 5-Amino-3-hydroxy-1-phenyl-1H-pyrazole | Ketones and Isatin | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives | beilstein-journals.org |

Tautomerism and Isomerism in 3 Aminopyrazole Systems

Prototropic Tautomerism (3-Aminopyrazole vs. 5-Aminopyrazole)

Prototropic tautomerism is a fundamental characteristic of many nitrogen-containing heterocycles, including pyrazoles. encyclopedia.pub In the case of 3(5)-aminopyrazole, this phenomenon involves the migration of a proton between the two adjacent nitrogen atoms of the pyrazole (B372694) ring, leading to an equilibrium between two distinct tautomeric forms: This compound (B16455) (1H-pyrazol-3-amine) and 5-Aminopyrazole (1H-pyrazol-5-amine). encyclopedia.pubmdpi.com This annular tautomerism is a critical factor influencing the compound's chemical reactivity, structural properties, and interactions. encyclopedia.pub The interconversion between these two forms can occur through intramolecular 1,2-hydrogen shifts or via intermolecular proton exchange with adjacent molecules. mdpi.com The relative stability of these tautomers is significantly influenced by the electronic nature of substituents on the pyrazole ring. researchgate.netresearchgate.net

Quantum chemical calculations have been instrumental in elucidating the energetic landscape of the this compound/5-aminopyrazole tautomeric system. Theoretical studies, particularly those employing Density Functional Theory (DFT), consistently predict that the this compound (3AP) tautomer is energetically more stable than the 5-Aminopyrazole (5AP) form. mdpi.comnih.govuc.pt

Investigations using DFT with the B3LYP functional and a 6-311++G(d,p) basis set have quantified this stability difference. mdpi.comnih.govuc.ptdntb.gov.ua The calculations show an electronic energy difference of 10.7 kJ mol⁻¹ and a Gibbs free energy difference of 9.8 kJ mol⁻¹, with the this compound form being the more stable species in the gas phase. mdpi.comresearchgate.netnih.govuc.ptdntb.gov.ua This enhanced stability is consistent with studies on substituted pyrazoles, which indicate that electron-donating groups, such as the amino group (–NH₂), tend to stabilize the tautomer where the substituent is at the 3-position. mdpi.com

| Tautomer | Computational Method | Relative Energy (ΔE) | Relative Gibbs Free Energy (ΔG) | Reference |

|---|---|---|---|---|

| This compound (3AP) | DFT(B3LYP)/6-311++G(d,p) | 0.0 kJ mol⁻¹ | 0.0 kJ mol⁻¹ | mdpi.com |

| 5-Aminopyrazole (5AP) | DFT(B3LYP)/6-311++G(d,p) | +10.7 kJ mol⁻¹ | +9.8 kJ mol⁻¹ | mdpi.com |

Experimental studies provide crucial validation for theoretical predictions regarding tautomeric preference. While NMR and X-ray diffraction have been successfully applied to study the tautomerism of substituted aminopyrazoles in solution and the solid state, detailed experimental data for the unsubstituted parent compound in an isolated state were scarce until more recent spectroscopic investigations. researchgate.netresearchgate.net

A definitive study utilizing low-temperature matrix isolation infrared (IR) spectroscopy has provided direct experimental evidence. mdpi.comnih.govuc.pt When 3(5)-aminopyrazole was sublimated and trapped in inert argon and xenon matrices, the resulting IR spectra were recorded. mdpi.comuc.ptresearchgate.net The analysis of these spectra, supported by the calculated vibrational frequencies for both tautomers, revealed the presence of both this compound and 5-Aminopyrazole. mdpi.comdntb.gov.ua However, the experimental spectra showed a general agreement with the calculated spectrum for this compound, which was identified as the dominant species in the matrix. mdpi.com This observation confirms that the 3-amino tautomer is the more stable and abundant form in the gas phase, from which the matrix is condensed. mdpi.com

Interestingly, these matrix isolation experiments also demonstrated that the tautomeric equilibrium can be perturbed by external energy. Upon in-situ broadband UV irradiation (λ > 235 nm) of the argon matrix, the this compound tautomer was observed to undergo phototautomerization, converting into the less stable 5-Aminopyrazole form. mdpi.comnih.govuc.pt

| Experimental Technique | Key Finding | Reference |

|---|---|---|

| Matrix Isolation IR Spectroscopy (Argon, Xenon) | Both 3AP and 5AP tautomers were observed, with 3AP being the dominant species, confirming its higher stability. | mdpi.comuc.pt |

| UV Irradiation in Matrix | Observed phototautomerization of the more stable 3AP into the 5AP form. | mdpi.comnih.gov |

| NMR and X-ray Diffraction | Used for substituted 3(5)-aminopyrazoles to determine tautomeric forms in solution and solid state. For example, X-ray analysis showed some derivatives exist as the 3-amino tautomer in the crystal phase. | researchgate.netresearchgate.net |

Theoretical Calculations of Relative Tautomer Stabilities

Conformational Analysis and Intramolecular Interactions

The conformational preferences of this compound are closely linked to its tautomeric structure and the potential for intramolecular interactions. Both the 3-amino and 5-amino tautomers are considered to be essentially rigid, planar molecules, each with a single primary conformer. mdpi.com

The greater stability of the this compound tautomer can be explained by analyzing its electronic structure and intramolecular interactions. mdpi.com The orientation of the exocyclic amino group is a key factor. In the this compound form, the amine group's lone pair of electrons can achieve a more favorable orientation for interaction with the pyrazole ring's π-system. mdpi.com This leads to enhanced π-delocalization, which provides a significant stabilizing effect. This hypothesis, supported by structural data from DFT calculations, is a primary reason for the observed preference for the 3-amino tautomer. mdpi.com

Furthermore, the N-unsubstituted 1H-pyrazole moiety is capable of forming specific hydrogen bonds. researchgate.net While strong intermolecular hydrogen bonding is a defining feature in the solid state of pyrazole derivatives, the potential for intramolecular hydrogen bonds also influences conformational preferences in related, more complex molecules. researchgate.netresearchgate.net For the parent this compound, the planarity and rigidity of the structure are the dominant conformational characteristics, stabilized by the aforementioned electronic delocalization. mdpi.com

Chemical Reactivity and Transformation of 3 Aminopyrazole

Nucleophilic Properties and Reaction Sites

3-Aminopyrazole (B16455) possesses several potential nucleophilic sites, making it a versatile building block in organic synthesis. encyclopedia.pubjapsonline.com These sites include the exocyclic amino group (-NH2), the two nitrogen atoms within the pyrazole (B372694) ring (a pyrrole-like N1 and a pyridine-like N2), and the C4 carbon atom if it is unsubstituted. encyclopedia.pubjapsonline.com The presence of these multiple reactive centers allows for a variety of chemical transformations.

The molecule exists in tautomeric forms, primarily the this compound and 5-aminopyrazole forms, due to proton migration between the ring nitrogen atoms. encyclopedia.pubmdpi.com Theoretical calculations suggest that the this compound tautomer is generally more stable. mdpi.com The nucleophilicity of the different sites can be influenced by reaction conditions, such as pH. encyclopedia.pubmdpi.com In acidic media, protonation of the pyridine-like nitrogen can occur, which may direct reactions towards the exocyclic amino group. encyclopedia.pubmdpi.com Conversely, in the presence of a base, deprotonation can generate the pyrazole anion, enhancing its nucleophilicity for reactions with electrophiles. encyclopedia.pubmdpi.com

The major electron density in both the 3- and 5-aminopyrazole tautomers is located at the exocyclic amino group, followed by the pyrrole-like nitrogen, the pyridine-like nitrogen, and then the C4 carbon. mdpi.com This distribution of electron density suggests that the exocyclic amino group is a primary site for nucleophilic attack.

Reactions with Electrophilic Reagents

The polyfunctional nature of this compound leads to varied reactivity with electrophilic reagents. encyclopedia.pub The outcome of these reactions is highly dependent on the nature of the electrophile, the substrate, and the reaction conditions. nih.gov

For instance, reactions with 2-(trifluoroacetyl)-1,3-azoles result in electrophilic oxyalkylation, yielding trifluoromethyl-substituted alcohols. enamine.netthieme-connect.com The success and yield of this reaction are sensitive to the electronic properties of both the this compound and the azole reactant. enamine.netthieme-connect.com Acylation reactions of 3-aminopyrazoles can also exhibit regioselectivity that is heavily dependent on the electrophilic reagent used. nih.gov

Formation of Condensed Heterocyclic Systems

A significant application of this compound's reactivity is in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines. mdpi.comarkat-usa.org These compounds are of considerable interest due to their wide range of biological activities. arkat-usa.orgthieme-connect.com The general strategy involves the condensation of a this compound, acting as a 1,3-bisnucleophile, with a 1,3-bielectrophilic compound. mdpi.com

The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is most commonly achieved through the reaction of 3-aminopyrazoles with various 1,3-dielectrophilic reagents. mdpi.comresearchgate.netbme.hu

The condensation of this compound with β-diketones is a well-established method for synthesizing pyrazolo[1,5-a]pyrimidines. researchgate.netbme.hunih.govresearchgate.net

Symmetrical β-Diketones: When a symmetrical β-diketone like acetylacetone (B45752) is used, a single pyrazolo[1,5-a]pyrimidine product is formed. nih.govresearchgate.net For example, the reaction of a 3(5)-aminopyrazole derivative with acetylacetone in boiling acetic acid yields the corresponding pyrazolo[1,5-a]pyrimidine. japsonline.com

Unsymmetrical β-Diketones: The reaction with unsymmetrical β-diketones can lead to a mixture of regioisomers. nih.govresearchgate.net The initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic ring nitrogen, and the site of attack on the diketone (the two different carbonyl groups) determines the final product structure. japsonline.combibliomed.org Some studies suggest the initial attack is by the exocyclic amino group on the less sterically hindered or more electrophilic carbonyl group. japsonline.combibliomed.org For instance, the reaction of this compound with unsymmetrical β-diketones like hexane-2,4-dione has been shown to produce a mixture of 5-methyl-7-alkylpyrazolo[1,5-a]pyrimidines and 5-alkyl-7-methylpyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net

The table below summarizes the reaction of this compound with various β-diketones to form pyrazolo[1,5-a]pyrimidines.

| This compound Derivative | β-Diketone | Product(s) | Reference |

| 3(5)-Aminopyrazole | Acetylacetone | Pyrazolo[1,5-a]pyrimidine derivative | japsonline.com |

| This compound | Heptane-3,5-dione | Symmetrical dialkylpyrazolo[1,5-a]pyrimidine | nih.gov |

| This compound | Hexane-2,4-dione | Mixture of 5-methyl-7-ethylpyrazolo[1,5-a]pyrimidine and 5-ethyl-7-methylpyrazolo[1,5-a]pyrimidine | nih.govresearchgate.net |

| 3(5)-Aminopyrazole | Benzoylacetone | Pyrazolo[1,5-a]pyrimidine derivative | japsonline.com |

Activated enones, which are α,β-unsaturated carbonyl compounds, also serve as 1,3-dielectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles. chim.it The reaction proceeds via a Michael addition of one of the nucleophilic centers of the aminopyrazole to the β-carbon of the enone, followed by cyclization and dehydration. thieme-connect.com The regioselectivity of this reaction can be high, with one study reporting that the reaction of 3-aminopyrazoles with β,γ-unsaturated γ-alkoxy-α-keto esters is highly regioselective due to a selective Michael addition in the first step. thieme-connect.com

The reaction of 3-aminopyrazoles with acetylene (B1199291) derivatives, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and propiolic esters, provides another route to pyrazolo[1,5-a]pyrimidines. bme.huresearchgate.net This reaction has been shown to be effective for both symmetric and non-symmetric alkynes. researchgate.netbme.hu The reaction of 5-aminopyrazole derivatives with ethyl propiolate under microwave irradiation has been reported to yield ethyl (pyrazol-5-ylamino)acrylate derivatives as intermediates. bibliomed.org A green synthetic approach using ultrasound irradiation and KHSO4 as a catalyst in aqueous media has been developed for the reaction of aminopyrazoles with acetylenic esters, producing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields. bme.hu

Synthesis of Pyrazolo[1,5-a]pyrimidines

Three-Component Annulation Reactions

Three-component reactions involving this compound are an efficient strategy for constructing complex fused heterocyclic systems in a single step. These reactions are highly valued for their atom and step economy. rsc.org

A notable example is the Rhodium(III)-catalyzed three-component annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.govacs.org This method provides access to a wide array of pyrazolo[1,5-a]pyrimidines. nih.govacs.org The reaction proceeds via the in situ formation of an imine from the this compound and an aldehyde, which then undergoes a Rh-catalyzed annulation with a sulfoxonium ylide. nih.gov This process is compatible with a broad range of substituted aminopyrazoles and various aromatic and heteroaromatic aldehydes. nih.govacs.org

Another significant three-component reaction is the iron-catalyzed [3 + 2 + 1] annulation of 3-aminopyrazoles and aromatic alkynes, utilizing N,N-dimethylaminoethanol as a one-carbon synthon. rsc.org This approach leads to the synthesis of pyrimido[1,2-b]indazoles. rsc.org Furthermore, an FeCl3-catalyzed AB2 three-component [3 + 3] annulation of 5-aminopyrazoles with indole-2-carbaldehydes has been developed for the synthesis of indolo[3,2-b]carbazoles, forming three new C-C bonds in one operation. rsc.org

A regioselective [3+2+1] annulation of 3(5)-aminopyrazole with aryl ketones or aryl alkynes has also been established, where N,N-dimethylethanolamine (DMEA) serves as a single or triple carbon source. researchgate.net Additionally, an iodine-mediated three-component reaction of hydrazine (B178648) hydrate (B1144303), isothiocyanates, and 1,3-dicarbonyl compounds offers an efficient route to multi-substituted 3-aminopyrazoles. tandfonline.com

Table 1: Examples of Three-Component Annulation Reactions with this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| This compound | Aldehyde | Sulfoxonium ylide | Rh(III) catalyst, Microwave | Pyrazolo[1,5-a]pyrimidine | nih.govacs.org |

| This compound | Aromatic alkyne | N,N-dimethylaminoethanol | FeCl3 | Pyrimido[1,2-b]indazole | rsc.org |

| 5-Aminopyrazole | Indole-2-carbaldehyde | Indole-2-carbaldehyde | FeCl3 | Indolo[3,2-b]carbazole | rsc.org |

| 3(5)-Aminopyrazole | Aryl ketone/alkyne | N,N-dimethylethanolamine | - | Pyrazolo[3,4-b]pyridine / Methylene-bridged bis(pyrazolo[1,5-a]pyrimidine) | researchgate.net |

| Hydrazine hydrate | Isothiocyanate | 1,3-Dicarbonyl compound | Iodine, Ethanol (B145695) | Multi-substituted this compound | tandfonline.com |

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a significant class of fused heterocycles synthesized from this compound. mdpi.com A common and traditional method involves the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles. researchgate.net

One of the well-established routes is the Gould-Jacobs reaction, where this compound reacts with diethyl 2-(ethoxymethylene)malonate to yield 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines. mdpi.com The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is another widely used strategy. mdpi.com The regioselectivity of this reaction can be an issue if the dicarbonyl compound is unsymmetrical. mdpi.com

Modern approaches have expanded the synthetic toolbox for pyrazolo[3,4-b]pyridines. A cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes, activated by silver, iodine, or N-bromosuccinimide (NBS), allows for the switchable synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines. nih.gov Additionally, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free heating conditions furnishes tetrahydro-1H-pyrazolo[3,4-b]pyridines. thieme-connect.com

Palladium-catalyzed intramolecular coupling reactions have also been employed. For instance, the in situ cyclocondensation of 5-aminopyrazoles with β-halovinyl aldehydes under Heck conditions yields 6-substituted pyrazolo[3,4-b]pyridines. beilstein-journals.org An acid-catalyzed reaction between enaminones and 5-aminopyrazole in acetic acid also leads to the formation of pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.org

Formation of Pyrazolo[1,5-a]tetrazine Analogs

The synthesis of pyrazolo[1,5-a]tetrazine analogs can be achieved from this compound derivatives through a sequence involving diazotization followed by cycloaddition. The diazotization of a 5-aminopyrazole derivative yields a diazo-1H-pyrazole intermediate. japsonline.combibliomed.org This reactive intermediate can then undergo a reaction with arylisocyanates to form the corresponding pyrazolo[1,5-a]tetrazine analogs. japsonline.combibliomed.org A solid-phase synthesis approach has also been reported where a resin-bound 5-aminopyrazole is diazotized and then undergoes a one-pot cycloaddition with an isocyanate to produce pyrazolo[5,1-d] nih.govacs.orgCurrent time information in Bangalore, IN.researchgate.nettetrazine-4(3H)-ones. beilstein-journals.org

Diazotization Reactions

Diazotization of 3-aminopyrazoles is a key transformation that converts the amino group into a diazonium salt, a versatile intermediate for further functionalization. japsonline.combibliomed.org This reaction is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or nitrosyl-sulphuric acid. google.com The resulting pyrazolediazonium salts are important precursors for the synthesis of various derivatives. arkat-usa.org

For example, the diazonium salt derived from this compound can be coupled with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to produce hydrazone derivatives. researchgate.net These hydrazones can then be cyclized to form fused heterocyclic systems. researchgate.net The diazotization of 5-aminopyrazole derivatives has been shown to yield diazo-1H-pyrazoles, which are precursors for pyrazolo[1,5-a]tetrazine analogs. japsonline.combibliomed.org

Table 2: Products from Diazotization of this compound Derivatives

| This compound Derivative | Diazotizing Agent | Coupling Partner | Product | Reference |

| 3-Aminopyrazolo[3,4-b]pyridine | Sodium nitrite/Acid | Malononitrile | Pyridopyrazolotriazine (via hydrazone) | researchgate.net |

| 5-Amino-3-(methylsulphonyl)-1H-pyrazole | Nitrous acid | Arylisocyanate | Pyrazolo[1,5-a]tetrazine analog | japsonline.combibliomed.org |

| 1-(4'-methoxyphenyl)-3-amino-pyrazole | Isoamyl nitrite | 1-Phenyl-3-methyl-5-pyrazolone | Azo dye | google.com |

Cycloaddition and Dipolar Cycloadditions

This compound and its derivatives can participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions, to form five-membered rings. wikipedia.org These reactions are a powerful tool for constructing heterocyclic scaffolds. wikipedia.org

The 1,3-dipolar cycloaddition of nitrile imines with alkynes is a common method for synthesizing pyrazole rings. chim.it While this compound itself is not the 1,3-dipole in this context, its derivatives can be constructed using this methodology. The reaction of pyrazolo[1,5-a]pyrimidines, which are synthesized from 3-aminopyrazoles, with arylnitrile oxides has been studied. sctunisie.org The nitrile oxide reacts with the C3–C4 double bond of the pyrazolo[1,5-a]pyrimidine ring to yield pyrazolo[1,5-a]pyrimidine-isoxazolidines. sctunisie.org

The synthesis of pyrazoles through multicomponent reactions often involves a (3 + 2)-cycloaddition as a key step. beilstein-journals.org For instance, a three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds proceeds through a tandem Knoevenagel condensation and 1,3-dipolar cycloaddition. organic-chemistry.org

Intramolecular Cyclization Processes

Intramolecular cyclization of appropriately substituted this compound derivatives is a fundamental strategy for the synthesis of fused pyrazole systems. mdpi.com The reactivity of the this compound scaffold allows for the construction of fused six-membered heterocycles through coupling with bifunctional reagents, followed by an intramolecular cyclization step. mdpi.com

For example, the reaction of this compound with β-ketonitriles can lead to the formation of imidazo[1,2-b]pyrazol-2-ones through an intramolecular cyclodehydration. beilstein-journals.org Similarly, the reaction of this compound derivatives with various electrophiles can lead to intermediates that undergo subsequent intramolecular cyclization to yield fused systems like pyrazolo[1,5-a]pyrimidines. researchgate.net

A one-pot, multi-component protocol for the synthesis of benzo[c]pyrazolo nih.govmdpi.comnaphthyridines involves a Michael addition of this compound to an arylidene, followed by intramolecular cyclization. rsc.org

Spectroscopic and Computational Characterization of 3 Aminopyrazole

Spectroscopic Analysis Methods

Spectroscopic analysis provides experimental insights into the molecular structure, bonding, and electronic transitions of 3-aminopyrazole (B16455).

Infrared (IR) spectroscopy is a key technique for identifying functional groups and probing the vibrational modes of this compound. Experimental IR spectra have been recorded in the liquid phase, in argon and xenon matrices, and as a KBr pellet. clinandmedimages.orgmdpi.comnih.goviucr.org These studies are often coupled with theoretical calculations to assign the observed vibrational bands to specific modes of the different tautomers. mdpi.comdntb.gov.ua

The prototropic tautomerism between this compound (3AP) and 5-aminopyrazole (5AP) is a central theme in its spectroscopic analysis. mdpi.comdntb.gov.ua Matrix isolation IR spectroscopy has been particularly useful in studying the individual tautomers at low temperatures. mdpi.com The spectra are generally interpreted with the aid of computational methods, such as Density Functional Theory (DFT), which can predict the harmonic and anharmonic vibrational frequencies for each tautomer. mdpi.comdntb.gov.ua

Key vibrational bands for this compound include N-H stretching, C-H stretching, C=N stretching, and various ring vibrations. For instance, in a study involving a cadmium bromide complex, the ν(NH) stretching vibration was observed at 3321 cm⁻¹, with C=N/C₃-ₐₚz stretching vibrations appearing at 1592, 1554, and 1528 cm⁻¹. nih.gov In a similar cadmium iodide complex, these vibrations were found at 3322 cm⁻¹, and 1589, 1552, and 1536 cm⁻¹, respectively. iucr.org

| Vibrational Mode | Frequency (cm⁻¹) in [CdBr₂(3-apz)₂] | Frequency (cm⁻¹) in [CdI₂(3-apz)₂] |

| ν(NH) | 3321 | 3322 |

| ν(C=N/C₃-ₐₚz) | 1592, 1554, 1528 | 1589, 1552, 1536 |

This table presents selected IR absorption bands for this compound in metal complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution and the solid state. ¹H and ¹³C NMR are routinely used to characterize the compound and its derivatives. researchgate.netmdpi.comacs.org

The tautomeric equilibrium of 3-aminopyrazoles can be studied using NMR. In some cases, rapid interconversion between the 3-amino and 5-amino tautomers in solution leads to averaged signals, often observed as broad bands for the protons at the tautomeric positions. researchgate.net However, in certain solvents like DMSO-d₆, it has been possible to observe separate signals for individual tautomers, indicating a slow exchange on the NMR timescale. researchgate.net

For substituted 3-aminopyrazoles, detailed NMR data, including ¹H and ¹³C chemical shifts, have been reported. For example, in 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile, the ¹H NMR spectrum in DMSO-d₆ shows signals for the methyl group, amino protons, aromatic protons, and an NH proton. mdpi.com The corresponding ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. mdpi.com

Advanced 2D NMR techniques such as COSY, HMQC, and HMBC are employed for unambiguous assignment of proton and carbon signals, especially in more complex derivatives. acs.org These techniques help in establishing connectivity between different parts of the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum of this compound and its derivatives typically shows absorption bands corresponding to π-π* and n-π* transitions. ijpsonline.com

For Schiff base compounds derived from 3-aminopyrazoles, two main absorption peaks are generally observed. ijpsonline.com The higher energy band is attributed to π-π* transitions of the aromatic system, while the lower energy band is assigned to n-π* transitions of the imine group. ijpsonline.com In contrast, free 3-aminopyrazoles tend to show a single absorption band in the 290-304 nm range, corresponding to the π-π* transition. ijpsonline.com

A study of this compound isolated in an argon matrix revealed that upon UV irradiation (λ > 235 nm), the this compound tautomer can be converted to the 5-aminopyrazole tautomer. mdpi.comnih.gov The UV-Vis spectrum of this compound has been recorded in the 200-800 nm range. clinandmedimages.org For some derivatives, the absorption maxima have been reported at specific wavelengths, for example, at 194 nm, 226 nm, and 272 nm for a related compound, 3-aminobenzoic acid. sielc.com

| Compound Type | Transition | Wavelength Range (nm) |

| Free 3-aminopyrazoles | π-π | 290-304 |

| Schiff bases from 3-aminopyrazoles | π-π (aromatic) | 290-343 |

| n-π* (imine) | 299-383 |

This table summarizes typical UV-Vis absorption ranges for this compound and its derivatives.

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. mdpi.comacs.orgijpsonline.com

GC-MS analysis of this compound shows a top peak at an m/z of 83, corresponding to the molecular ion. nih.gov For substituted aminopyrazoles, HRMS provides precise mass measurements, which are used to confirm the elemental formula of newly synthesized compounds. researchgate.netmdpi.com For example, the [M+H]⁺ ion for 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile was calculated to be 214.1087 and found to be 214.1089, confirming its composition. mdpi.com

Single-crystal X-ray diffraction provides the most definitive structural information for this compound and its derivatives in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.netacs.org

X-ray crystallography has been instrumental in identifying the specific tautomeric forms present in the solid state. researchgate.net For instance, studies on 4-substituted 3(5)-aminopyrazoles have shown that they exist as the 3-amino tautomer in the crystalline form. researchgate.net The crystal structure of a cadmium complex with this compound, [CdBr₂(3-apz)₂]n, revealed that the Cd²⁺ ions are coordinated by bromide anions and bridging this compound molecules, forming a polymeric chain. nih.gov In this structure, the this compound ligand participates in coordination through both the amino group and a ring nitrogen atom, without deprotonation of the pyrazole (B372694) ring. nih.gov

Mass Spectrometry (GC-MS, HRMS)

Quantum Chemical Calculations and Computational Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are extensively used to complement experimental data and to provide deeper insights into the structure, stability, and reactivity of this compound. clinandmedimages.orgmdpi.comresearchgate.net These computational studies are valuable for understanding tautomerism, predicting spectroscopic properties, and elucidating reaction mechanisms. researchgate.netysu.am

DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to investigate the prototropic tautomerism between this compound (3AP) and 5-aminopyrazole (5AP). mdpi.comdntb.gov.ua These calculations consistently predict that the 3AP tautomer is more stable than the 5AP tautomer. mdpi.comdntb.gov.uaresearchgate.netresearchgate.net The calculated energy difference is approximately 10.7 kJ mol⁻¹. mdpi.comdntb.gov.uaresearchgate.net

Computational methods are also used to simulate spectroscopic data. Calculated vibrational frequencies from DFT are scaled and compared with experimental IR spectra to aid in the assignment of vibrational modes. clinandmedimages.orgmdpi.com Similarly, NMR chemical shifts can be calculated and compared with experimental values. researchgate.net

Furthermore, quantum chemical calculations have been used to study the electronic properties of this compound, including the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Natural Bond Orbital (NBO) analysis. clinandmedimages.org These calculations provide information about charge distribution, orbital interactions, and the nonlinear optical (NLO) properties of the molecule. clinandmedimages.org

| Property | Computational Method | Finding | Reference |

| Tautomer Stability | DFT (B3LYP/6-311++G(d,p)) | This compound is more stable than 5-aminopyrazole by ~10.7 kJ mol⁻¹. | mdpi.comdntb.gov.uaresearchgate.net |

| Vibrational Spectra | DFT (B3LYP/6-311++G(d,p)) | Calculated frequencies assist in assigning experimental IR bands. | mdpi.com |

| Molecular Geometry | DFT (B3LYP/6-311++G(d,p)) | Provides optimized structural parameters (bond lengths, angles). | clinandmedimages.org |

| Electronic Properties | DFT | HOMO-LUMO analysis, NBO analysis. | clinandmedimages.org |

This table highlights key findings from computational studies on this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively used to investigate the structural and electronic properties of this compound (3AP). clinandmedimages.org These calculations provide a theoretical framework that complements experimental findings.

DFT calculations are instrumental in determining the most stable molecular structure of this compound by optimizing its geometry to the lowest possible ground state energy. stackexchange.com Studies employing the B3LYP exchange-correlation functional with a 6-311++G(d,p) basis set have been used to calculate the optimized structural parameters. clinandmedimages.org

The tautomerism between this compound (3AP) and 5-aminopyrazole (5AP) has been a subject of these investigations. Calculations consistently predict that the this compound tautomer is more stable than the 5-aminopyrazole form. mdpi.comresearchgate.net The calculated energy difference is approximately 10.7 kJ mol⁻¹, with a Gibbs free energy difference of 9.8 kJ mol⁻¹. mdpi.com This finding is in agreement with other theoretical studies on substituted pyrazoles. mdpi.com

The optimized geometry reveals a nonplanar structure with C1 symmetry. clinandmedimages.org Key bond lengths and angles have been calculated, showing good agreement with experimental data where available. ysu.am For instance, the C1-N6 bond length is noted to be relatively long at about 1.39 Å, reflecting its role as a bridge between the carbon atom and the amino group. clinandmedimages.org

Table 1: Calculated Optimized Geometrical Parameters of this compound Data obtained from DFT/B3LYP/6–311+G** calculations. clinandmedimages.org

| Parameter | Value |

|---|---|

| Bond Length (C1-N6) | 1.39 Å |

Vibrational frequency analysis using DFT helps in the assignment of bands observed in experimental FT-IR and FT-Raman spectra. clinandmedimages.orgslideshare.net For this compound, which consists of 11 atoms, there are 27 normal modes of internal vibrations. clinandmedimages.org Theoretical calculations of harmonic vibrational frequencies are often performed using methods like B3LYP/6-311++G(d,p). clinandmedimages.org

The calculated frequencies are typically scaled using a scaling factor to better match the experimental values, a procedure known as the Scaled Quantum Mechanical Force Field (SQMFF) method. clinandmedimages.org The assignments of these vibrational modes are further clarified using Potential Energy Distribution (PED) analysis. clinandmedimages.org This combined theoretical and experimental approach allows for a comprehensive understanding of the vibrational spectrum of this compound. clinandmedimages.orgnih.gov

The electronic properties of this compound are elucidated through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). clinandmedimages.org These frontier molecular orbitals are critical in determining the chemical reactivity and kinetic stability of the molecule. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org

The energy gap between the HOMO and LUMO is a significant parameter that characterizes the molecule's electronic properties and reactivity. physchemres.orgnih.gov For this compound, the HOMO-LUMO energy gap has been calculated using DFT at the B3LYP/6-311++G** level. clinandmedimages.org A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov This analysis is crucial for understanding the intramolecular charge transfer that can occur within the molecule. clinandmedimages.orgworldscientific.com

Table 2: Calculated Electronic Properties of this compound Data obtained from DFT/B3LYP/6-311++G** calculations. clinandmedimages.org

| Property | Calculated Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | - |

| Dipole Moment | - |

Specific values for HOMO, LUMO, and Dipole Moment were not available in the provided search results.

Natural Bonding Orbital (NBO) analysis provides insights into the bonding interactions, such as intramolecular delocalization and hyperconjugative interactions, within the this compound molecule. clinandmedimages.orguni-muenchen.de This analysis transforms the complex molecular wavefunction into a representation of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de

DFT calculations have been employed to investigate the reaction mechanisms involving this compound derivatives. researchgate.nettandfonline.com For example, the formation of 4-acetyl-3(5)-amino-5(3)-methylpyrazole has been studied, revealing that a keto-imine tautomer is a crucial intermediate. researchgate.net DFT explained the spontaneous formation of this tautomer, which is necessary for the subsequent carbanion generation and cyclization to yield the final product. researchgate.net

In another study, DFT calculations, combined with control experiments, were used to explore the mechanism of a one-pot, three-component reaction to synthesize multi-substituted aminopyrazole derivatives. tandfonline.com These computational studies provide a deeper understanding of the reaction pathways, transition states, and the factors that govern the formation of these compounds.

Natural Bonding Orbital (NBO) Analysis

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the chemical structure of a compound to its biological activity. wikipedia.org For this compound derivatives, QSAR studies have been conducted to understand the structural requirements for their antitumor activity, specifically as inhibitors of cyclin-dependent kinase 2 (CDK2)/cyclin A. researchgate.netnih.gov